
(1S,2R)-2-hydroxycyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Hydroxy-1-cyclopentanecarboxamide: is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . It is a heterocyclic compound featuring a cyclopentane ring substituted with a hydroxyl group and a carboxamide group in the cis configuration. This compound is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Hydroxy-1-cyclopentanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine, and subsequent acylation to yield the carboxamide .
Industrial Production Methods: Industrial production methods for cis-2-Hydroxy-1-cyclopentanecarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2-Hydroxy-1-cyclopentanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Hydroxy-1-cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
trans-2-Hydroxy-1-cyclopentanecarboxamide: The trans isomer of the compound, differing in the spatial arrangement of the hydroxyl and amide groups.
2-Hydroxycyclopentanecarboxylic acid: A related compound where the amide group is replaced by a carboxylic acid group.
2-Aminocyclopentanecarboxamide: A similar compound with an amino group instead of the hydroxyl group.
Uniqueness: cis-2-Hydroxy-1-cyclopentanecarboxamide is unique due to its specific cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer and other related compounds. This configuration can influence its reactivity, binding interactions, and overall efficacy in various applications .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(1S,2R)-2-hydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9)/t4-,5+/m0/s1 |
InChI Key |
XLPNKXDLOYEHIM-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)C(=O)N |
Canonical SMILES |
C1CC(C(C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)
![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)
![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)
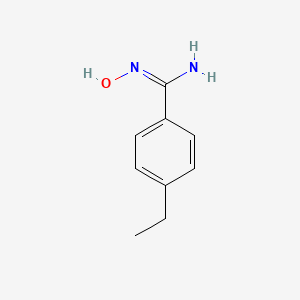
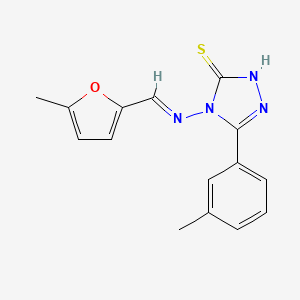
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
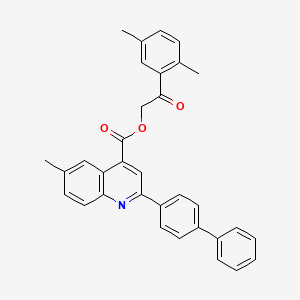
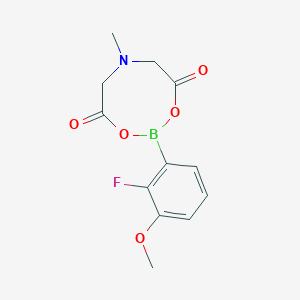


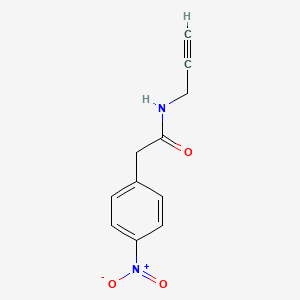
![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)

